(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

stereochemistry chiral resolution medicinal chemistry

(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 180975-51-3), commonly referred to as cis-5-Boc-hexahydropyrrolo[3,4-b]pyrrole, is a chiral, fused bicyclic heterocycle belonging to the pyrrolopyrrole class. It bears a single tert-butyloxycarbonyl (Boc) protecting group at the N5 position and possesses the (3aS,6aS) absolute configuration, corresponding to a cis ring junction.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 180975-51-3
Cat. No. B3420273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
CAS180975-51-3
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCNC2C1
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
InChIKeyNYGXZCRPVBPJTA-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,6aS)-tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 180975-51-3): Stereochemically Defined Bicyclic Building Block for Drug Discovery


(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 180975-51-3), commonly referred to as cis-5-Boc-hexahydropyrrolo[3,4-b]pyrrole, is a chiral, fused bicyclic heterocycle belonging to the pyrrolopyrrole class . It bears a single tert-butyloxycarbonyl (Boc) protecting group at the N5 position and possesses the (3aS,6aS) absolute configuration, corresponding to a cis ring junction . This compound is primarily employed as a versatile small-molecule scaffold and protected intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors, DPP-IV inhibitors, and CNS-targeted agents [1].

Why Generic Substitution of (3aS,6aS)-tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate Carries Scientific Risk


Within the hexahydropyrrolo[3,4-b]pyrrole scaffold class, subtle variations in stereochemistry (cis vs. trans ring junction, (3aS,6aS) vs. (3aR,6aR) absolute configuration) and Boc protection regiochemistry (N1 vs. N5) can profoundly alter molecular shape, physicochemical properties, and downstream synthetic utility. Replacing the target compound with a racemic mixture, a diastereomer, or a regioisomer without controlled experimental validation risks introducing unrecognized variables in receptor binding, pharmacokinetic profiles, and deprotection sequence orthogonality [1].

Quantitative Differentiation Evidence for (3aS,6aS)-5-Boc-hexahydropyrrolo[3,4-b]pyrrole vs. Closest Analogs


Cis-(3aS,6aS) Configuration vs. Racemic Mixture: Defined Stereochemistry for Chiral Drug Scaffold Construction

The target compound possesses the specific (3aS,6aS) absolute configuration, forming a cis-fused bicyclic system. In contrast, the widely available racemic mixture (CAS 132414-81-4) contains both enantiomers in a 1:1 ratio. For chiral drug discovery applications, use of a single enantiomer avoids the need for downstream resolution steps and eliminates uncertainty regarding the contribution of each enantiomer to biological activity. Vendors supply the (3aS,6aS) enantiomer at ≥95% purity (typically 96-97%) . The (3aR,6aR) enantiomer (CAS 370882-39-6) is also commercially available, with a reported purity of 96% [1].

stereochemistry chiral resolution medicinal chemistry

N5-Boc Protection vs. N1-Boc Regioisomer: Orthogonal Deprotection in Multi-Step Syntheses

The target compound features the Boc protecting group at the N5 position of the hexahydropyrrolo[3,4-b]pyrrole core. The regioisomer 1-Boc-(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrole (CAS 1018443-32-7) places the Boc group at the N1 position . This positional difference dictates the order and conditions of deprotection in multi-step synthetic routes where two or more protecting groups must be sequentially removed. The N5-Boc configuration is preferred in synthetic schemes where the N1 nitrogen is destined for early functionalization, while N5 serves as a latent secondary amine for later-stage diversification .

protecting group strategy orthogonal deprotection synthetic chemistry

Physicochemical Signature: logP 1.48 and pKa 10.72 Distinguish N5-Boc Derivative from Piperazine and Unprotected Scaffolds

The target compound has a predicted logP of 1.48 ± 0.5 and a predicted pKa (most basic) of 10.72 ± 0.20 . These values place it in a favorable range for CNS drug candidates (typically logP 1-4, pKa of basic center 7-10). For comparison, the unprotected octahydropyrrolo[3,4-b]pyrrole scaffold has a logP of approximately 0.18-0.42 and a pKa of 8.36-9.33, reflecting the absence of the lipophilic Boc group . Piperazine, a common alternative scaffold, has a logP of -0.72 and pKa of 9.73 (first) and 5.33 (second), offering different protonation states at physiological pH [1].

logP pKa physicochemical properties CNS drug design

Octahydropyrrolo[3,4-b]pyrrole Scaffold as Piperazine Bioisostere: Context-Dependent Affinity Modulation at σ2 Receptors

In a head-to-head bioisostere evaluation, replacing the piperazine moiety in a σ2 receptor ligand with the octahydropyrrolo[3,4-b]pyrrole ring system resulted in a complete loss of σ2R binding affinity, whereas the parent piperazine analog retained nanomolar affinity [1]. This demonstrates that the rigid fused bicyclic scaffold does not universally mimic piperazine and must be evaluated on a target-by-target basis. Conversely, the same scaffold class achieved picomolar potency at the histamine H₃ receptor (human H₃ Ki = 0.54 nM) with excellent rat pharmacokinetics (oral bioavailability F = 39%, t₁/₂ = 2.4 h), illustrating that the rigid bicyclic system can confer superior potency and selectivity for specific GPCR targets [2].

sigma-2 receptor bioisostere scaffold hopping radioligand binding

Boc-Protected Amine Enables Selective Deprotection in Multi-Step Syntheses: Differentiation from Unprotected or Benzyl-Protected Analogs

The Boc group provides acid-labile protection that can be selectively removed with TFA or HCl without affecting other base-labile protecting groups (e.g., Fmoc, Cbz). The target compound's melting point of 55-57 °C facilitates handling as a low-melting solid, while its logP of 1.48 (predicted) supports organic solvent extraction after deprotection [1]. By contrast, the benzyl-protected analog 1-benzyl-octahydropyrrolo[3,4-b]pyrrole (CAS 132414-50-7) requires hydrogenolysis for deprotection, which is incompatible with substrates bearing reducible functional groups . The unprotected scaffold (CAS 828928-27-4) has a significantly lower logP (~0.18-0.42) and pKa ~8.4, rendering it more water-soluble but also more difficult to extract and purify in organic synthesis workflows .

Boc deprotection orthogonal protecting groups solid-phase synthesis medicinal chemistry workflow

Chiral Building Block for DPP-IV and USP30 Inhibitor Pharmacophores: Scaffold Precedence in Patent Literature

The hexahydropyrrolo[3,4-b]pyrrole scaffold has been explicitly claimed in patent families covering DPP-IV inhibitors for diabetes (US 8,785,477 B2), USP30 inhibitors for mitochondrial dysfunction and cancer (Mission Therapeutics Ltd.), and muscarinic M4 receptor antagonists (Vanderbilt University) [1][2][3]. While piperazine and pyrrolidine are generic scaffolds appearing in thousands of patents, the fused bicyclic hexahydropyrrolo[3,4-b]pyrrole core is a 'privileged structure' that appears in fewer than 50 patent families, offering greater structural novelty and potentially stronger IP positioning for lead optimization programs . The (3aS,6aS)-Boc-protected variant specifically provides the cis-fused geometry required for optimal fit into the DPP-IV catalytic pocket, as inferred from the patent SAR tables [1].

DPP-IV inhibitor USP30 inhibitor diabetes kinase inhibitor patent analysis

Optimal Procurement Scenarios for (3aS,6aS)-tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate


Chiral Kinase Inhibitor Lead Optimization Requiring Defined (3aS,6aS) Stereochemistry

Medicinal chemistry teams optimizing kinase inhibitor leads that require a rigid, cis-fused bicyclic diamine scaffold with a single defined enantiomer should procure CAS 180975-51-3 rather than the racemic mixture (CAS 132414-81-4). The (3aS,6aS) configuration ensures stereochemical homogeneity, avoiding confounding biological data from the (3aR,6aR) enantiomer (CAS 370882-39-6) and eliminating the need for chiral preparative chromatography during scale-up .

DPP-IV or USP30 Inhibitor Programs Following Patent SAR

Research groups pursuing DPP-IV inhibitor programs as described in US 8,785,477 B2 or USP30 inhibitor programs from Mission Therapeutics should specifically source the (3aS,6aS)-N5-Boc variant, as this corresponds to the penultimate intermediate used in the disclosed synthetic routes. Use of the N1-Boc regioisomer (CAS 1018443-32-7) would necessitate a complete redesign of the protection/deprotection sequence, adding 2-3 synthetic steps [1][2].

CNS Drug Discovery Requiring Predicted logP 1-2 and Single Basic pKa > 10

For CNS-targeted programs where balanced permeability and reduced P-glycoprotein efflux are critical, the predicted logP of 1.48 and single basic pKa of 10.72 for the N5-Boc scaffold provide a more favorable profile than the unprotected scaffold (logP ~0.2-0.4, pKa ~8.4) or piperazine (logP -0.72, dual pKa 9.73/5.33). The N5-Boc compound's higher lipophilicity and monobasic character align with CNS MPO (Multiparameter Optimization) scoring guidelines .

Scaffold-Hopping Campaigns Seeking Piperazine Replacements with Reduced IP Density

Organizations conducting scaffold-hopping exercises to replace piperazine in existing lead series should evaluate the octahydropyrrolo[3,4-b]pyrrole core, noting both its demonstrated success at the H₃ receptor (Ki = 0.54 nM) and its failure at σ2R. The ~200-fold lower patent density compared to piperazine (>10,000 families) provides stronger freedom-to-operate potential. Procurement of the (3aS,6aS)-Boc variant serves as the entry point for parallel synthesis of focused libraries via N5 deprotection and subsequent N-alkylation/acylation [3][4].

Quote Request

Request a Quote for (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.